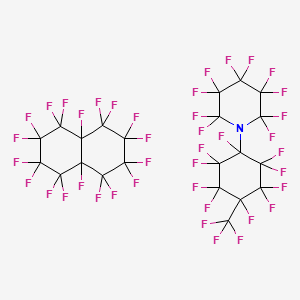
N-(undeca-2,4-dienylideneamino)nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Undecadienal,nitrosohydrazone, (2E,4E)- is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Production of Nitroxyl (HNO) and Amides : A study by Atkinson, Storey, & King (1996) discusses the oxidation of hydroxamic acids in the presence of amines, leading to the generation of nitrous oxide (N2O) and corresponding amides. This process suggests the intermediacy of nitroxyl (HNO).
Bioactive N-Isobutylamides in Spilanthes Acmella : Research by Ramsewak, Erickson, & Nair (1999) indicates that the hexane extract of Spilanthes acmella flower buds yields N-isobutylamides, including undeca-2E,7Z,9E-trienoic acid isobutylamide. These compounds exhibit bioactivity against Aedes aegyptii larvae and Helicoverpa zea neonates.
Nitrous Oxide-Derived Aminodiazotates : The study by Liu et al. (2018) explores the reactions of N-trimethylsilyl (TMS)-substituted amides with nitrous oxide, leading to azides and silanols or siloxanes. This highlights the potential of silyl groups in transformations where N2O acts as an N-atom donor.
Redox Cyclization for Heterocycle Synthesis : Lai, Wang, Li, & Cui (2020) report a method for the redox cyclization of amides and sulfonamides with nitrous oxide for direct heterocycle synthesis. This process uses N2O as an N-atom donor and enables intramolecular coupling toward heterocycle formation.
Cleavage of Nitrous Oxide by Metal-Amide Complexes : A computational investigation by Cavigliasso et al. (2014) suggests that a bimetallic mechanism is compatible with selective N-N bond scission in nitrous oxide by a di-molybdenum system. This insight could inform the design of chemical transformations involving metal-amide complexes.
Synthesis and Reactions Involving Triazenes : Kiefer, Riedel, Dyson, Scopelliti, & Severin (2015) describe a method for synthesizing triazenes using nitrous oxide. This method offers advantages in accessing triazenes with alkynyl and alkenyl substituents, which are difficult to prepare by conventional means.
Propriétés
Nom du produit |
N-(undeca-2,4-dienylideneamino)nitrous amide |
|---|---|
Formule moléculaire |
C11H19N3O |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
N-(undeca-2,4-dienylideneamino)nitrous amide |
InChI |
InChI=1S/C11H19N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-11H,2-6H2,1H3,(H,13,15) |
Clé InChI |
ZEPDNBQRELJMRH-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CC=CC=NNN=O |
SMILES canonique |
CCCCCCC=CC=CC=NNN=O |
Synonymes |
triacsin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3'-O-[2-(Methylamino)benzoyl]adenosine 5'-(tetrahydrogen triphosphate)](/img/structure/B1207302.png)
![[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207304.png)




